"2-Isobutyl-4,5-dimethylthiazole" chemical properties and structure
"2-Isobutyl-4,5-dimethylthiazole" chemical properties and structure
An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive examination of 2-Isobutyl-4,5-dimethylthiazole (CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in the flavor and fragrance industries. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic profile. Key synthetic pathways are discussed, emphasizing the chemical principles behind their execution. Furthermore, this guide explores the compound's distinct organoleptic properties and its application in creating authentic flavor and aroma profiles, particularly its characteristic green, tomato-like notes. Standard analytical methodologies for its identification and quantification are presented, alongside essential safety and handling information. This document is intended for researchers, chemists, and product development professionals in fields requiring a deep technical understanding of high-impact aroma chemicals.
Introduction
2-Isobutyl-4,5-dimethylthiazole is a substituted thiazole derivative that has garnered significant attention for its potent and distinctive aroma profile.[1][2] Thiazoles, as a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds, are prevalent in nature, often formed during the thermal processing of food through Maillard reactions.[3] They are crucial contributors to the flavor profiles of roasted meats, coffee, nuts, and various fruits and vegetables. 2-Isobutyl-4,5-dimethylthiazole, specifically, is renowned for its intense green, slightly nutty, and vegetative aroma, strongly reminiscent of fresh tomato leaves.[1][4][5] This characteristic makes it an invaluable component for flavorists and perfumers aiming to impart natural-smelling fresh and vegetative notes in a wide array of products, from savory sauces and snacks to nuanced fruit and beverage flavors.[3][4] This guide offers a detailed exploration of its core chemical and physical attributes.
Chemical Structure and Nomenclature
The unique properties of 2-Isobutyl-4,5-dimethylthiazole stem directly from its molecular architecture. The structure consists of a central 1,3-thiazole ring, which is substituted at three positions: an isobutyl group at position 2, and two methyl groups at positions 4 and 5.[2] The aromaticity of the thiazole ring provides significant chemical stability.[6]
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IUPAC Name: 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole[6][]
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Synonyms: 4,5-Dimethyl-2-isobutylthiazole, Geranium thiazole[1][2][11]
Caption: Chemical structure of 2-Isobutyl-4,5-dimethylthiazole.
Physicochemical Properties
The physical and chemical data for 2-Isobutyl-4,5-dimethylthiazole are essential for its proper handling, storage, and application in formulations. It is typically a liquid at room temperature with limited water solubility.[1][2][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NS | [1][2][6][10] |
| Molecular Weight | 169.29 g/mol | [1][6][10] |
| Appearance | Colorless to pale yellow liquid | [1][2][] |
| Density | 0.967 g/mL (approx.) | [1][9][11] |
| Refractive Index | 1.490 - 1.498 (@ 20°C) | [1][11] |
| Flash Point | 23.89 °C (75.00 °F) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | [2][6] |
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation and is crucial for quality control.
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Mass Spectrometry (MS): The mass spectrum confirms the molecular weight with a molecular ion peak ([M]⁺) at m/z 169.[6] The fragmentation pattern is characteristic of substituted thiazoles, often showing a primary cleavage at the bond connecting the isobutyl group to the thiazole ring.[6]
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Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is consistent with the fully substituted thiazole ring, meaning there are no signals in the typical aromatic proton region (7-9 ppm).[6] The spectrum is instead characterized by signals corresponding to the alkyl substituents: two distinct singlets for the non-equivalent methyl groups at C4 and C5, and a set of signals (a doublet, a multiplet, and another doublet) characteristic of the isobutyl group.[6]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that validate the structure. Key absorptions include C-H stretching vibrations from the alkyl groups in the 2800-3000 cm⁻¹ region and characteristic thiazole ring vibrations, such as C=N stretching, which typically appear around 1500-1600 cm⁻¹.[6]
Synthesis and Manufacturing
While various proprietary methods exist for industrial production, a classic and illustrative method for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis. This methodology provides a logical and robust pathway to 2-Isobutyl-4,5-dimethylthiazole.
Causality and Rationale: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, relying on the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the logical precursors are 3-bromo-2-butanone and isovaleramide (3-methylbutanamide). The thioamide provides the S-C-N backbone fragment, while the α-haloketone provides the remaining carbon atoms of the ring. The reaction proceeds via an initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the stable aromatic thiazole ring.
Caption: Workflow for Hantzsch synthesis of 2-Isobutyl-4,5-dimethylthiazole.
Organoleptic Properties and Applications
The primary value of 2-Isobutyl-4,5-dimethylthiazole lies in its powerful and distinctive sensory profile.
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Odor Profile: The odor is characterized as intensely green, herbaceous, and vegetative, with notes of geranium, nuts, and earth.[1][2] Its most prominent feature is a striking resemblance to tomato foliage.[4][5] Due to its high strength, it is recommended to be evaluated in a diluted solution (e.g., 0.1% or less).[1]
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Applications: Its unique profile makes it a versatile ingredient for a range of applications:
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Tomato Flavors: It is a cornerstone ingredient for building authentic fresh and vine-ripened tomato flavors in sauces, ketchups, soups, and snacks.[4][12]
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Fruit Flavors: It adds a unique green, fresh-picked nuance to fruit profiles like raspberry, papaya, and melon.[4] It can also be used to enhance the character of fresh lime.[3]
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Vegetable and Savory Flavors: Beyond tomato, it can be used to impart a general green and earthy character to other vegetable flavors and adds complexity to savory profiles like roast beef.[3]
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Fragrance: In perfumery, it contributes a green, geranium-like note.[1]
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Caption: Relationship between structure and key aroma characteristics.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of 2-Isobutyl-4,5-dimethylthiazole in complex matrices.
Protocol: GC-MS Analysis
This protocol is a self-validating system where identity is confirmed by two independent parameters: retention time (relative to standards) and the mass spectrum.
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Sample Preparation:
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Create a stock solution of 2-Isobutyl-4,5-dimethylthiazole standard in a suitable solvent (e.g., Dichloromethane or Ethanol) at 1000 ppm.
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Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.
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For an unknown sample, dissolve or dilute a known quantity in the same solvent to bring the expected concentration of the analyte within the calibration range.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 8890 GC or equivalent.
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Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
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Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line: 280°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identification: Confirm the identity of the analyte by matching its retention time with that of the pure standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference library spectrum, looking for the molecular ion at m/z 169 and characteristic fragment ions.
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Quantification: Integrate the peak area of the target ion (m/z 169). Plot the peak areas of the calibration standards against their concentrations to generate a calibration curve. Calculate the concentration of the analyte in the unknown sample using the regression equation from the curve.
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Safety and Handling
Proper safety protocols are mandatory when handling 2-Isobutyl-4,5-dimethylthiazole.
-
Hazards: The compound is classified as potentially causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13]
-
Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]
-
Avoid breathing vapors or mist.[13]
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a cool, dry place in a tightly sealed container.[13]
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Conclusion
2-Isobutyl-4,5-dimethylthiazole is a high-impact aroma chemical with a unique and valuable sensory profile. Its structural features, particularly the substituted thiazole ring, give rise to its characteristic green and tomato-like notes, making it indispensable in modern flavor and fragrance creation. A thorough understanding of its physicochemical properties, synthesis, and analytical behavior, as detailed in this guide, is crucial for its effective and safe application in scientific research and commercial product development.
References
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The Good Scents Company. (n.d.). geranium thiazole 4,5-dimethyl-2-isobutylthiazole. Retrieved from [Link]
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PubChemLite. (n.d.). 2-isobutyl-4,5-dimethylthiazole (C9H15NS). Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). 4647 4,5-dimethyl-2-isobutylthiazole. Retrieved from [Link]
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ChemSynthesis. (2025). 2-isobutyl-4,5-dimethyl-1,3-thiazole. Retrieved from [Link]
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Perfumer & Flavorist. (2016). Flavor Bites: Two Thiazoles. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(2-butyl)-4,5-dimethyl-3-thiazoline. Retrieved from [Link]
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LookChem. (n.d.). 53498-32-1 c9h15ns 2-isobutyl-4,5-dimethylthiazole. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved from [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Isobutyl-4,5-dimethylthiazole. Retrieved from [Link]
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MDPI. (2019). Beverage and Food Fragrance Biotechnology, Novel Applications, Sensory and Sensor Techniques: An Overview. Retrieved from [Link]
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